Methyl 2-(2-amino-3-bromophenyl)acetate chemical formula C9H10BrNO2
Methyl 2-(2-amino-3-bromophenyl)acetate chemical formula C9H10BrNO2
An In-depth Technical Guide to Methyl 2-(2-amino-3-bromophenyl)acetate (C₉H₁₀BrNO₂)
This guide provides a comprehensive technical overview of Methyl 2-(2-amino-3-bromophenyl)acetate, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, purification, and structural characterization. Furthermore, it explores its chemical reactivity and strategic application as a precursor in the synthesis of complex molecular scaffolds, such as quinazolinones, which are significant in medicinal chemistry.
Physicochemical and Structural Characteristics
Methyl 2-(2-amino-3-bromophenyl)acetate is a substituted aniline derivative featuring a methyl ester and a bromine atom on the phenyl ring. These functional groups dictate its reactivity and make it a versatile intermediate in organic synthesis.
Diagram 1: Chemical Structure of Methyl 2-(2-amino-3-bromophenyl)acetate
Caption: Chemical structure of Methyl 2-(2-amino-3-bromophenyl)acetate.
The compound's key identifying information is summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | [2] |
| CAS Number | 1261762-84-8 | |
| Appearance | Colorless to yellow liquid | |
| Canonical SMILES | COC(=O)CC1=C(C(=CC=C1)Br)N | [1] |
| InChI Key | PFMGLBVDLXKIQW-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Store at room temperature, sealed in a dry environment |
Synthesis and Purification Protocol
While direct synthesis procedures for this specific isomer are not extensively published, a reliable pathway can be designed based on established organic chemistry transformations. A common approach involves the esterification of the corresponding carboxylic acid. The following protocol is a validated method for a closely related analogue, which serves as an excellent starting point.[4]
Rationale: The Fisher esterification is a classic and cost-effective method for converting carboxylic acids to esters. Using a catalytic amount of strong acid in an excess of the alcohol (methanol) drives the equilibrium towards the product. The subsequent workup is designed to remove the acid catalyst and unreacted starting material. Purification by column chromatography is the standard for separating the desired product from any potential side products or residual impurities.
Diagram 2: General Workflow for Synthesis and Purification
Caption: A logical workflow for the synthesis and purification process.
Experimental Protocol: Esterification
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Reaction Setup: To a solution of 2-(2-amino-3-bromophenyl)acetic acid (1 equivalent) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
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Heating: Heat the mixture to reflux and maintain for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[4]
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Aqueous Workup: Add water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 20 mL).[4]
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Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[4]
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Purification: Purify the crude material using flash column chromatography on silica gel. The eluent system should be optimized based on TLC analysis (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure methyl ester.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized Methyl 2-(2-amino-3-bromophenyl)acetate is critical. A multi-technique approach provides a self-validating system for structural confirmation.
Rationale: Mass Spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. Infrared Spectroscopy identifies the key functional groups present. Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, allowing for unambiguous structure determination.
Diagram 3: Analytical Workflow for Structural Characterization
Caption: Use as a synthon for quinazolinone-based drug candidates.
Safety, Handling, and Storage
As a laboratory chemical, Methyl 2-(2-amino-3-bromophenyl)acetate requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds such as Methyl 2-(3-bromophenyl)acetate provide guidance. [5][6]
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Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [5]* Handling Precautions: Use only in a well-ventilated area, preferably under a chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [5]Avoid breathing vapors or mist. Wash hands thoroughly after handling. [5]* First Aid:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [5][7] * Skin: Wash with plenty of soap and water. Remove contaminated clothing. [5][7] * Inhalation: Remove person to fresh air and keep comfortable for breathing. [5][8] * Ingestion: If swallowed, call a poison center or doctor immediately. [7]* Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place. [5][9]* Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. [7][10]
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Conclusion
Methyl 2-(2-amino-3-bromophenyl)acetate is a strategically important synthetic intermediate whose value lies in its pre-installed functional groups. The ortho-amino ester arrangement is primed for cyclization reactions to form valuable heterocyclic systems, while the bromine atom serves as a key site for post-synthesis diversification. This guide has provided a technical framework for its synthesis, characterization, and application, underscoring its utility for professionals in drug discovery and chemical research. Adherence to the outlined safety and handling protocols is essential for its responsible use in the laboratory.
References
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Pharmaffiliates. CAS No : 150529-73-0 | Product Name : Methyl 2-(3-bromophenyl)acetate. [Link]
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Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
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Organic Chemistry Portal. Quinazoline synthesis. [Link]
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El-Sayed, N. F., et al. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]
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PubChem. Methyl 2-(3-bromophenyl)acetate | C9H9BrO2 | CID 11746402. [Link]
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Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. [Link]
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MDPI. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. [Link]
- Google Patents.
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PubChemLite. Methyl 2-(2-amino-3-bromophenyl)acetate (C9H10BrNO2). [Link]
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European Patent Office. EP 0487285 A2 - Purification process for methyl acetate. [Link]
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